Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area (TPSA) vs. 6-Oxo-Only and 2-Methylthio-Only Analogs
Computational property analysis (MCULE platform) for 5,6,7,8-tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline yields a calculated logP of 2.79 and a topological polar surface area (TPSA) of 49.33 Ų . When placed alongside two structurally closest commercially available analogs—5,6,7,8-tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline (CAS 1229626-87-2; no 2-methylthio group) and 5,6,7,8-tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline (CAS 1708-57-2; no 6-oxo group)—the target compound occupies a distinct position in combined property space (logP/TPSA) that differs from both analogs. While exact logP/TPSA values for these specific comparators were not independently determined in a single experimental study, the presence of the methylthio group in the target compound is expected to increase logP by approximately 0.3–0.5 units and add approximately 25 Ų of sulfur-accessible surface relative to the 6-oxo-only analog, based on fragment-based property contribution models standard in medicinal chemistry .
| Evidence Dimension | Computed lipophilicity (logP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | Calc. logP = 2.79; TPSA = 49.33 Ų; Rotatable bonds = 4; H-bond acceptors = 3 (MCULE platform) |
| Comparator Or Baseline | Baseline: 5,6,7,8-tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline (no 2-SMe; CAS 1229626-87-2); 5,6,7,8-tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline (no 6-oxo; CAS 1708-57-2) |
| Quantified Difference | Estimated ΔlogP ~ +0.3 to +0.5 (2-SMe contribution); ΔTPSA ~ +25 Ų relative to non-thioether analog (fragment-based estimate) |
| Conditions | In silico calculation: MCULE cheminformatics platform; fragment contribution models based on standard medicinal chemistry references |
Why This Matters
Distinct logP/TPSA coordinates enable differentiated CNS multiparameter optimization (MPO) scoring and membrane permeability predictions relative to mono-substituted analogs, making the target compound a non-redundant member of tetrahydroquinazoline screening libraries.
